

An In-depth Technical Guide to the Chemical and Physical Properties of Methyleugenol

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Compound of Interest

Compound Name: *Methyleugenolglycol*

Cat. No.: *B143359*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide variety of plants and essential oils, including basil, nutmeg, and cloves.[1][2] Its characteristic sweet, spicy, clove-like aroma has led to its use as a flavoring agent in foods and as a fragrance component in perfumes and cosmetics.[2][3][4] Beyond its sensory properties, methyleugenol has garnered significant scientific interest due to its biological activities, which include potential antioxidant, anti-inflammatory, and neuroprotective effects.[5][6] However, its metabolic activation to potentially carcinogenic intermediates necessitates a thorough understanding of its chemical and physical properties for risk assessment and safe application in research and drug development.[7][8] This technical guide provides a comprehensive overview of the chemical and physical characteristics of methyleugenol, detailed experimental protocols for its analysis, and an exploration of its key metabolic and signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of methyleugenol are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Properties of Methyleugenol

Property	Value	Reference(s)
Chemical Name	1,2-dimethoxy-4-(2-propenyl)benzene	[9] [10]
Synonyms	4-Allylveratrole, Eugenol methyl ether	[5] [10]
CAS Number	93-15-2	[5] [9]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[5] [9]
Molecular Weight	178.23 g/mol	[5] [9]
Appearance	Colorless to pale yellow liquid	[3] [5] [9]
Odor	Mild-spicy, slightly herbal, clove-like	[3] [5] [9]
Taste	Bitter, burning taste	[5] [9]

Table 2: Physical and Chemical Data of Methyleugenol

Property	Value	Reference(s)
Density	1.036 g/mL at 25 °C	[5][7][11]
Boiling Point	254-255 °C at 760 mmHg	[5][7][11]
Melting Point	-4 °C	[5][7][11]
Flash Point	>110 °C (>230 °F)	[5][12]
Vapor Pressure	0.463-1.983 Pa at 25°C	[5][11]
Refractive Index	n _{20/D} 1.534	[5][7][11]
Solubility in Water	0.5 g/L	[5][11]
Solubility in Organic Solvents	Soluble in ethanol, ether, and most organic solvents	[1][3][13]
LogP (Octanol/Water Partition Coefficient)	2.74 - 3.03	[5]
Stability	Stable under normal conditions; combustible	[5][11]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of methyleugenol is characterized by signals corresponding to the aromatic protons, the methoxy groups, and the allyl group. The methoxy protons typically appear as singlets, while the aromatic and allyl protons exhibit more complex splitting patterns.[6][14]
- ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the aromatic carbons, the methoxy carbons, and the carbons of the allyl group.[15]

Infrared (IR) Spectroscopy

The IR spectrum of methyleugenol displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include C-H stretching of the aromatic ring and the

allyl group, C=C stretching of the aromatic ring and the allyl double bond, and C-O stretching of the methoxy groups.[2][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyleugenol typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide structural information, with characteristic losses of methyl and methoxy groups.[18][19][20]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of Methyleugenol in Fish Fillet

This method is suitable for the simultaneous determination of eugenol, isoeugenol, and methyleugenol.

- Sample Preparation:
 - Homogenize fish fillet samples.
 - Extract with hexane.
 - Perform cleanup using phenyl solid-phase extraction (SPE) cartridges. This avoids evaporative steps that could lead to the loss of the volatile analytes.[21]
- GC-MS Conditions:
 - Instrument: Gas chromatograph coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) operated in electron ionization (EI) mode.
 - Column: Appropriate capillary column for the separation of phenylpropanoids.
 - Carrier Gas: Helium.
 - Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

- MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]
- Validation:
 - The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviations).[21]

High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Cinnamaldehyde and Methyleugenol

This reversed-phase HPLC method is designed for the analysis of methyleugenol in plant extracts, such as from *Cinnamomum zeylanicum*.

- Sample Preparation:
 - Use ultrasonic extraction with methanol to extract the compounds from the dried and powdered plant material.[22][23]
- HPLC Conditions:
 - Column: Intersil ODS-3V C18 (150 mm x 4.6 mm, 5 µm).[22][23][24]
 - Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 35:20:45 v/v/v).[22][23][24]
 - Flow Rate: 1.0 mL/min.[22][23][24]
 - Detection: UV detection at 221 nm.[22][23][24]
- Quantification:
 - Prepare standard solutions of cinnamaldehyde and methyleugenol of known concentrations to create calibration curves for quantification.[23]

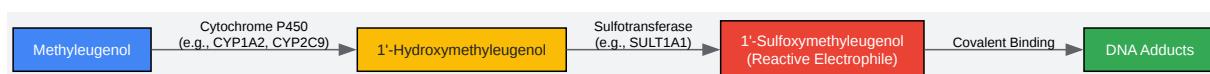
Metabolic and Signaling Pathways

The biological effects of methyleugenol are intricately linked to its metabolism, which can lead to both detoxification and bioactivation.

Metabolic Bioactivation Pathway of Methyleugenol

Methyleugenol undergoes metabolic activation primarily in the liver, a process that is critical to its potential carcinogenicity. This pathway involves two key enzymatic steps:

- Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9 in humans, catalyze the hydroxylation of the 1'-position of the allyl side chain to form 1'-hydroxymethyleugenol.[7][9][25]
- Sulfation: The resulting 1'-hydroxy metabolite is then conjugated with a sulfate group by sulfotransferase (SULT) enzymes, such as SULT1A1, to form a reactive sulfuric acid ester.[1][8][11] This electrophilic intermediate can form DNA adducts, which are implicated in the initiation of carcinogenesis.[1][7][26]



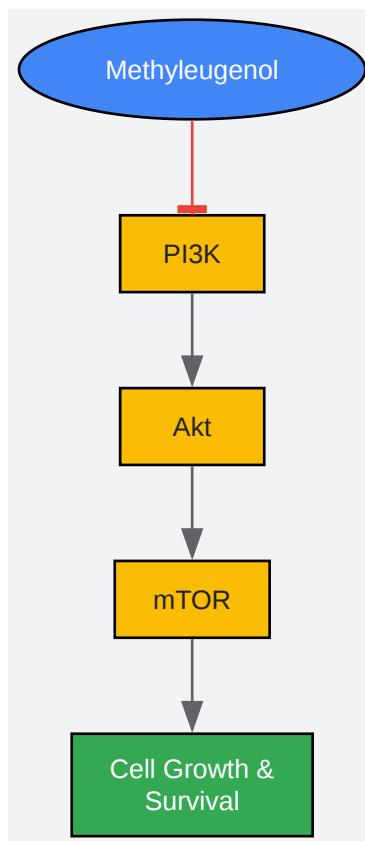
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Metabolic bioactivation of methyleugenol.

Signaling Pathways Modulated by Methyleugenol

Recent research has begun to elucidate the interaction of methyleugenol with key cellular signaling pathways, suggesting mechanisms for its observed biological activities.

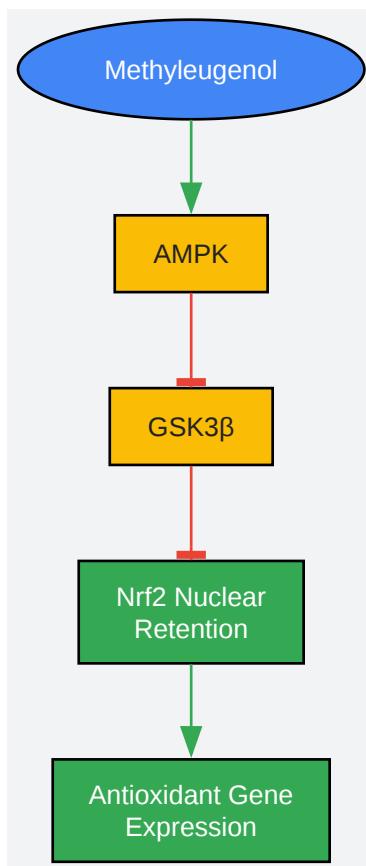
- mTOR/PI3K/Akt Pathway: Methyleugenol has been shown to downregulate key proteins in the mTOR/PI3K/Akt signaling cascade in certain cancer cells.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.



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Inhibition of the mTOR/PI3K/Akt pathway by methyleugenol.

- AMPK/GSK3 β /Nrf2 Pathway: Methyleugenol can activate the AMPK/GSK3 β signaling axis, which in turn leads to the nuclear retention of Nrf2.^[27] Nrf2 is a master regulator of the antioxidant response, and its activation upregulates the expression of antioxidant genes, thereby protecting cells from oxidative damage.



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Activation of the AMPK/GSK3 β /Nrf2 pathway by methyleugenol.

Conclusion

This technical guide provides a detailed summary of the chemical and physical properties of methyleugenol, along with practical experimental protocols and an overview of its metabolic and signaling pathways. A thorough understanding of these characteristics is essential for researchers, scientists, and drug development professionals working with this multifaceted compound. While its potential therapeutic benefits are of great interest, its metabolic activation pathway underscores the importance of careful dose-dependent studies and risk assessment in any application. Further research into the nuanced interactions of methyleugenol with cellular signaling pathways will continue to illuminate its biological significance and potential for therapeutic development.

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